molecular formula C23H17ClN2O4 B12170078 (E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methoxyphenyl)methanolate

(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methoxyphenyl)methanolate

Cat. No.: B12170078
M. Wt: 420.8 g/mol
InChI Key: FTGFLBUJVUXGOK-XUTLUUPISA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, chlorophenyl, methoxybenzoyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-methoxybenzoyl chloride, and 2-pyridinecarboxaldehyde. The key steps in the synthesis may involve:

    Aldol Condensation: Combining 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone core.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

    Acylation: Acylation of the hydroxylated intermediate with 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other pyrrolidinone derivatives and compounds containing chlorophenyl and methoxybenzoyl groups.

Uniqueness

  • The unique combination of functional groups in 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H17ClN2O4/c1-30-17-11-7-15(8-12-17)21(27)19-20(14-5-9-16(24)10-6-14)26(23(29)22(19)28)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+

InChI Key

FTGFLBUJVUXGOK-XUTLUUPISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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